molecular formula C17H13NO2 B11857782 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione CAS No. 114479-07-1

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione

Cat. No.: B11857782
CAS No.: 114479-07-1
M. Wt: 263.29 g/mol
InChI Key: PIPHLOJSJHGGRC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione is a nitrogen-functionalized 1,4-naphthoquinone derivative designed for advanced biological and medicinal chemistry research. This compound is of significant interest in preclinical drug discovery due to the established pharmacological profile of the 1,4-naphthoquinone scaffold, which is known to exert biological effects through multiple mechanisms. A primary research application for such amino-naphthoquinones is in oncology. These compounds can induce cytotoxicity in cancer cells through redox cycling, a process that generates reactive oxygen species (ROS) leading to oxidative stress and apoptosis . Furthermore, the naphthoquinone pharmacophore is a key structural component in several well-known anticancer agents, such as mitomycin A and streptonigrin, and is known to interact with critical biological targets like heat shock protein 90 (Hsp90) . The structural motif of incorporating an amine group onto the naphthoquinone core is a recognized strategy to enhance biological activity and modulate physicochemical properties . Researchers also investigate these derivatives for their potential antimicrobial effects. There is a growing need for new agents to combat multidrug-resistant bacteria, and naphthoquinone derivatives have shown promise as potential antibacterial compounds in preclinical evaluations . The presence of the amino group and the 4-methylphenyl substituent in this particular compound makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic leads for treating cancer and bacterial infections. This product is intended for research purposes only.

Properties

CAS No.

114479-07-1

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C17H13NO2/c1-10-6-8-11(9-7-10)14-15(18)17(20)13-5-3-2-4-12(13)16(14)19/h2-9H,18H2,1H3

InChI Key

PIPHLOJSJHGGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with aromatic amines under specific conditions. One efficient method involves using L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts like L-proline can be applied to scale up the synthesis process. The use of environmentally friendly solvents and conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can modulate cellular processes. It can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-deficient amines (e.g., pyridinylmethyl) result in lower yields (15–29%) compared to simple alkylamines (47–69%) due to steric hindrance or reduced nucleophilicity .
  • Halogen vs. Amino Groups: Chloro-substituted analogs (e.g., 2-chloro-3-(phenylamino)) are typically synthesized via direct halogenation, whereas amino derivatives require amine coupling .

Spectroscopic and Electronic Properties

Table 2: NMR Chemical Shifts (Selected Examples)

Compound Name $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Reference
2-(Ethylamino)naphthalene-1,4-dione 1.25 (t, 3H), 3.40 (q, 2H), 6.80 (s, 1H) 12.3 (CH3), 38.5 (CH2), 184.5 (C=O)
2-((Pyridin-2-yl)methylamino)naphthalene-1,4-dione 4.65 (s, 2H), 8.50 (d, 1H, pyridine) 45.2 (CH2), 126.8 (C=N), 185.1 (C=O)
2-Chloro-3-(4-methoxyanilino)naphthalene-1,4-dione 3.80 (s, 3H, OCH3), 7.10–7.50 (m, ArH) 55.4 (OCH3), 152.3 (C-Cl), 189.0 (C=O)

Key Observations :

  • Amino Group Effects: The amino group at position 2 deshields adjacent protons, shifting aromatic protons downfield (δ 6.80–7.50 ppm) .
  • Electron-Withdrawing Groups : Chloro and carbonyl groups further deshield carbons, as seen in $ ^{13}C $ NMR shifts (δ 184–190 ppm for C=O) .

Key Observations :

  • Anticancer Activity: Chloro and aryl amino groups enhance cytotoxicity, with IC50 values comparable to doxorubicin in leukemia cells .
  • Sensor Applications: Thiophene or pyridine substituents improve metal-ion binding, enabling nanomolar-level detection of Cu$ ^{2+} $ .

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., 4-Methylphenyl): Enhance stability via resonance but may reduce electrophilicity at the quinone core, impacting redox activity .

Biological Activity

2-Amino-3-(4-methylphenyl)naphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention due to its diverse biological activities, particularly in anticancer and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the naphthoquinone family, characterized by a naphthalene backbone with two ketone groups. The presence of the amino group and the methyl-substituted phenyl ring enhances its reactivity and potential biological interactions.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging method. This compound demonstrated significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound85
Ascorbic Acid90
Other Naphthoquinone DerivativesVaries (60-80)

Anticancer Activity

Research indicates that this compound exhibits promising anticancer effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • Human Glioblastoma U-87 Cells :
    • The compound showed a significant reduction in cell viability with an IC50 value of approximately 25 µM.
    • Mechanism: Induction of oxidative stress leading to apoptosis.
  • Triple-Negative Breast Cancer MDA-MB-231 Cells :
    • The compound exhibited cytotoxicity with an IC50 value of around 35 µM.
    • Mechanism: Inhibition of cell cycle progression at the G0/G1 phase.

These findings suggest that the compound's mechanism may involve the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells.

The biological activity of naphthoquinones, including this compound, is often attributed to their ability to:

  • Generate Reactive Oxygen Species (ROS) : This leads to oxidative stress and subsequent cell death in cancer cells.
  • Intercalate DNA : The planar structure allows for interaction with DNA, disrupting replication and transcription processes.
  • Inhibit Enzymatic Activity : Naphthoquinones can inhibit topoisomerases and other enzymes critical for cancer cell survival.

Q & A

Q. What are the standard methodologies for synthesizing 2-amino-3-(4-methylphenyl)naphthalene-1,4-dione and its derivatives?

A common approach involves nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone (dichlone) as a precursor. For example, dichlone reacts with amines (e.g., 4-methylaniline) under anhydrous conditions in methanol, with NaHCO₃ as a base. The reaction is monitored via TLC using petroleum ether/ethyl acetate (5:1 v/v). Purification involves filtration and recrystallization from chloroform .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s planar naphthoquinone core and substituent orientation are validated using SHELX software for refinement. Key parameters include R-factors (<0.05), dihedral angles between aromatic systems (~52°), and hydrogen-bonding networks (N–H⋯O interactions) .

Q. What spectroscopic techniques are used to characterize intermediates and final products?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.6–8.1 ppm, amine protons at δ 3.8–4.0 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M]⁻ at m/z 277.08725 for C₁₅H₁₆ClNO₂) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in naphthoquinone derivatives?

Substituents at the 2- and 3-positions modulate multitarget effects. For example:

  • Chloro groups enhance anti-Alzheimer’s activity by inhibiting Aβ40 aggregation (IC₅₀: 1.2 μM) and acetylcholinesterase (AChE) .
  • Aryl/alkylamino groups improve antifungal activity (e.g., MIC: 8 μg/mL against Candida tenuis) by disrupting membrane integrity .
  • Trifluoromethyl groups increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies .

Q. How can researchers resolve contradictions in toxicity data across studies?

Systematic toxicity profiling should follow criteria from the Toxicological Profile for Naphthalene Derivatives (2024):

  • Exposure routes : Prioritize inhalation/oral studies over dermal .
  • Health outcomes : Focus on hepatic/renal effects and hematological parameters (e.g., hemoglobin oxidation) .
  • Species selection : Use rodents for acute toxicity and in vitro human cell lines (e.g., HepG2) for chronic exposure .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
  • Molecular docking : Simulate binding to targets like β-amyloid fibrils (PDB: 2M4J) or AChE (PDB: 4EY7) .
  • QSAR models : Use anti-proliferative data (e.g., IC₅₀ values against MCF-7 cells) to optimize substituent hydrophobicity .

Methodological Challenges

Q. Why is SHELX preferred for crystallographic refinement of naphthoquinone derivatives?

SHELX (e.g., SHELXL-2018) offers robust handling of disorder (e.g., partial occupancies in thiophene substituents) and anisotropic displacement parameters. Its integration with Olex2 or APEX3 streamlines validation of hydrogen-bonding motifs and Z’ > 1 structures .

Q. How can green chemistry principles be applied to synthesize these compounds?

Replace methanol/chloroform with:

  • Water : For nucleophilic substitutions (yield: 75–85%) .
  • Microwave irradiation : Reduce reaction times from 24 h to 30 min .

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